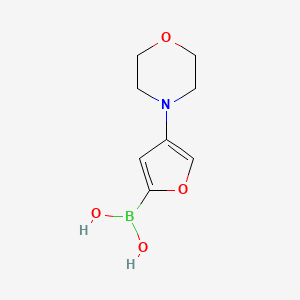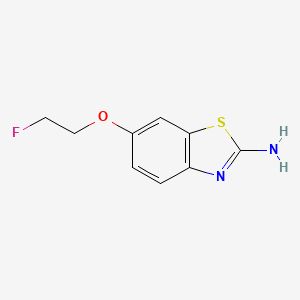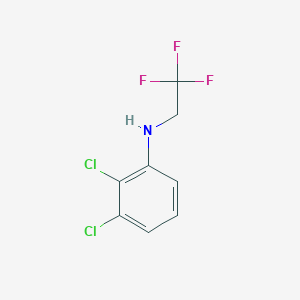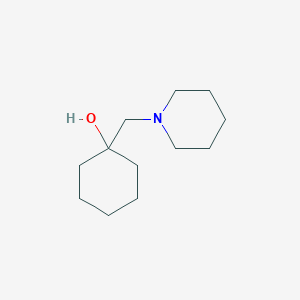![molecular formula C6H11N B13324560 (1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine is a chiral compound with a unique bicyclic structure consisting of two cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine typically involves the formation of cyclopropane rings through reactions such as the Simmons-Smith reaction, where carbenoids react with alkenes to form cyclopropanes . Another method involves the use of carbenes generated in situ from reagents like chloroform and potassium hydroxide .
Industrial Production Methods
. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The strained ring system makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce primary amines .
Scientific Research Applications
(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The strained ring system allows it to participate in unique chemical reactions, which can modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring compound with similar reactivity.
Bicyclo[1.1.0]butane: Another strained bicyclic compound with unique properties
Uniqueness
(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine is unique due to its specific chiral configuration and the presence of two cyclopropane rings, which impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1R,2R)-2-cyclopropylcyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6-/m1/s1 |
InChI Key |
SZVQRCAIAVDYOF-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC1[C@H]2C[C@H]2N |
Canonical SMILES |
C1CC1C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)




![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine](/img/structure/B13324537.png)
![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)

![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13324561.png)
